molecular formula C11H11N5 B1426809 2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine CAS No. 1338985-08-2

2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No. B1426809
CAS RN: 1338985-08-2
M. Wt: 213.24 g/mol
InChI Key: SPYFOGBTBUENRR-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is a heterocyclic organic molecule that contains an imidazo[1,2-a]pyridine core structure with a 1-methyl-1H-pyrazol-4-yl substituent.

Scientific Research Applications

Synthesis and Chemical Properties

  • Imidazo[1,2-a]pyridines, including compounds like 2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine, are used as pharmacophores in various bioactive compounds. Their synthesis often involves the use of substituted 2-aminopyridines, with methods focusing on efficiency and simplicity (Lifshits, Ostapchuk, & Brel, 2015).
  • New synthetic routes for imidazo[1,2-a]pyridines have been explored, including water-mediated hydroamination and silver-catalyzed aminooxygenation, highlighting innovative approaches in the field of organic synthesis (Mohan, Rao, & Adimurthy, 2013).

Biological Applications

  • Some imidazo[1,2-a]pyridines have been synthesized as potential antiulcer agents, demonstrating the relevance of these compounds in medicinal chemistry and pharmaceutical research (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
  • A series of compounds derived from imidazo[1,2-a]pyridine showed antimicrobial activity against various bacteria and fungi, indicating the potential of these compounds in developing new antimicrobial agents (Desai et al., 2012).

Structural Analysis and Derivatives

  • Crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives provide insights into the molecular structure and interactions, essential for understanding the properties and potential applications of these compounds (Dhanalakshmi et al., 2018).
  • The design and synthesis of guanidine-annellated heterocycles, including imidazo[1,2-a]pyridine derivatives, have shown potential biological activity, highlighting the versatility of these compounds in creating bioactive molecules (Has, 2015).

properties

IUPAC Name

2-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-15-7-8(6-13-15)10-11(12)16-5-3-2-4-9(16)14-10/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYFOGBTBUENRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(N3C=CC=CC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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